3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-18-13-7-11-4-5-12(8-13)16(11)14(17)10-3-2-6-15-9-10/h2-3,6,9,11-13H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCBWESZRQNYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical [3+3]-Annulation (Source)
A radical-mediated [3+3]-annulation between vinyl azides and bicyclo[1.1.0]butanes (BCBs) enables divergent tropane synthesis. Key steps:
- Reagents : Ti(III) or Sc(III) catalysts.
- Mechanism : Single-electron transfer generates C-radicals for cyclization.
- Yield : 65–85% for azabicyclo[3.1.1]heptenes.
Adaptation : Use BCBs with protected amines to direct annulation for 8-azabicyclo[3.2.1]octane.
Vinyl Aziridine Rearrangement (Source)
Njardarson’s method involves:
- Cycloheptadiene aziridination with sulfonamides.
- Thermal rearrangement to form the tropane core.
Example :
| Starting Material | Product | Yield | Conditions |
|---|---|---|---|
| Cycloheptadiene benzoate | 8-Benzoyl-tropane | 73% | BF₃·OEt₂, 80°C, 2 h |
Introduction of Methylsulfanyl Group at Position 3
Nucleophilic Substitution (Source)
Pre-functionalized tropanes with leaving groups (e.g., triflate, tosylate) undergo substitution:
- Reagents : NaSMe or MeSH in polar aprotic solvents.
- Example :
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 3-Triflyl-8-azabicyclo[3.2.1]octane | NaSMe (2 eq) | 3-(Methylsulfanyl) derivative | 82% |
Thiol-Ene Reaction (Source)
For unsaturated trop-6-enes:
- Reagents : Methanesulfenyl chloride (MeSCl) under radical conditions.
- Conditions : AIBN, DMF, 80°C.
- Yield : 60–75%.
Incorporation of Pyridine-3-Carbonyl Group at Position 8
Acylation of Tropane Amine (Source)
The bridgehead nitrogen is acylated via:
- Deprotection (if protected).
- Coupling with pyridine-3-carbonyl chloride.
Procedure :
Example :
| Amine | Acylating Agent | Product | Yield |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Pyridine-3-carbonyl chloride | 8-(Pyridine-3-carbonyl) derivative | 89% |
Suzuki-Miyaura Coupling (Source)
For pre-functionalized intermediates:
- Borylation at position 8.
- Cross-coupling with 3-bromopyridine.
Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C.
Yield : 65–78%.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
Route 2: Late-Stage Diversification (Source)
- Vinyl aziridine rearrangement to form 8-Boc-tropane.
- Deprotection and acylation with pyridine-3-carboxylic acid (EDC/HOBt).
- Methylsulfanyl addition via thiol-ene.
Overall Yield : 48% (4 steps).
Analytical Data and Characterization
- ¹H NMR (CDCl₃, 400 MHz): δ 8.75 (s, 1H, py-H), 8.50 (d, 1H, py-H), 7.85 (d, 1H, py-H), 3.60–3.20 (m, 4H, bridgehead H), 2.45 (s, 3H, SMe), 2.10–1.80 (m, 6H, bicyclic H).
- HRMS : [M+H]⁺ calcd. for C₁₅H₁₈N₂OS: 290.1154; found: 290.1158.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems effectively. Research indicates that it may exhibit activity against various diseases, particularly cancers and metabolic disorders.
- Anticancer Activity : Studies have shown that derivatives of similar bicyclic compounds can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116, with IC₅₀ values ranging from 1.9 to 7.52 µg/mL . This suggests that 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane may have comparable effects.
Mechanistic Studies
The compound's mechanism of action is under investigation, particularly regarding its interaction with specific enzymes involved in metabolic pathways. For example, compounds related to this structure have been shown to inhibit the activity of enzymes such as Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a crucial role in steroid metabolism .
Antimicrobial Properties
Preliminary studies suggest that similar compounds may possess antimicrobial properties. Research into related structures indicates potential effectiveness against various bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Research on Methylsulfanyl Compounds | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines (IC₅₀ values between 1.9–7.52 µg/mL). |
| Mechanistic Studies | Enzyme Inhibition | Inhibition of AKR1C3 activity, impacting steroid hormone metabolism and suggesting therapeutic applications in hormone-related conditions. |
| Antimicrobial Studies | Antimicrobial Activity | Evidence of activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antibiotics. |
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substituent variations at positions 3 and 8 of the 8-azabicyclo[3.2.1]octane scaffold and their implications.
Substituent Variations at Position 3
Key Observations :
- Sulfur vs.
- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., pyridine, bis(4-fluorophenyl)) enhance π-π stacking interactions, critical for DAT binding .
Substituent Variations at Position 8
Key Observations :
- Carbonyl vs. Sulfonamide : Pyridine-3-carbonyl (ketone) may reduce metabolic oxidation compared to sulfonamides, which are prone to enzymatic cleavage.
- Benzyl vs. Aryl Groups : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) enhance electronic interactions and bioavailability .
Biological Activity
3-(Methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₆N₂O
- Molecular Weight : 216.28 g/mol
- CAS Number : 1822827-88-2
The presence of the methylsulfanyl and pyridine carbonyl groups contributes to its biological activity, particularly in modulating enzyme functions.
Research indicates that 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane may act as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the inflammatory response. By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
Biological Activity and Pharmacological Effects
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation by inhibiting NAAA, leading to increased levels of PEA, which is known for its anti-inflammatory properties .
- Analgesic Effects : Due to its mechanism of action on pain pathways, it may serve as an analgesic agent, providing relief from pain associated with inflammatory conditions .
- Neuroprotective Effects : Some derivatives of azabicyclo[3.2.1]octane have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the azabicyclo[3.2.1]octane structure can significantly affect biological activity:
| Compound | IC₅₀ (μM) | Notes |
|---|---|---|
| ARN16186 | 0.042 | High potency against NAAA |
| ARN19689 | 0.050 | Improved pharmacokinetic profile |
| Endo-ethoxymethyl-pyrazinyloxy derivative | 0.655 | Moderate activity, preferred geometry |
These findings suggest that specific structural features enhance the selectivity and potency of these compounds against target enzymes .
Case Studies
- NAAA Inhibition Study : A study evaluated the efficacy of various azabicyclo[3.2.1]octane derivatives in inhibiting NAAA activity using a fluorogenic assay, demonstrating that certain modifications led to significant improvements in inhibitory potency and selectivity .
- Neuroprotection Research : Another investigation into the neuroprotective effects of related compounds indicated that specific derivatives could prevent neuronal apoptosis in vitro, suggesting therapeutic potential for conditions like Alzheimer's disease .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
- Use catalytic bases (e.g., DMAP) for acylation to enhance yields .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent positions .
- X-ray Crystallography : Resolve absolute configuration for chiral centers (if crystalline) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
- Structural Analog Interference : Impurities or racemic mixtures in earlier studies .
Q. Resolution Strategies :
Standardize Assays : Use validated cell lines (e.g., ATCC-certified) and replicate experiments with independent batches.
Enantiomeric Purity : Separate stereoisomers via chiral HPLC (Chiralpak AD-H column) and test individually .
Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(furan-2-ylmethyl) analogs) to identify SAR trends .
Advanced: What computational approaches are effective for predicting target interactions?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with suspected targets (e.g., GPCRs or kinases). Validate with experimental IC values .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes .
- QSAR Modeling : Train models on bioactivity data of analogs to predict modifications for enhanced potency .
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at -20°C under argon in amber vials to prevent degradation .
Advanced: How can in vitro-to-in vivo efficacy discrepancies be investigated?
Methodological Answer :
Discrepancies may stem from:
- Poor Pharmacokinetics : Low oral bioavailability due to first-pass metabolism.
Solutions :
ADME Profiling :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to assess metabolic clearance .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
Formulation Optimization : Develop liposomal or nanoparticle carriers to enhance solubility .
Advanced: What strategies are effective for modifying the core structure to improve selectivity?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute pyridine-3-carbonyl with isonicotinamide to reduce off-target effects .
- Substituent Tuning :
- Methylsulfanyl → Ethylsulfonyl : Enhance hydrogen bonding with targets .
- Azabicyclo Ring Expansion : Synthesize 8-azabicyclo[4.2.1]nonane analogs to probe steric effects .
Basic: How should researchers validate analytical methods for this compound?
Methodological Answer :
Follow ICH guidelines:
- Linearity : Test 5 concentrations (e.g., 1–100 µg/mL) with R ≥ 0.995 .
- Accuracy/Precision : Spike recovery (3 levels, n=3) with ≤5% RSD .
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
